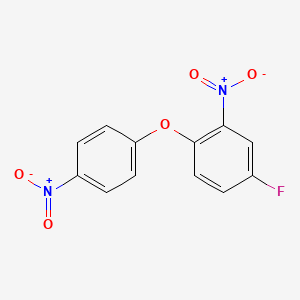
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid is a synthetic organic compound with the molecular formula C19H21NO3 and a molecular weight of 311.37494 g/mol . This compound is characterized by its complex structure, which includes a benzoic acid moiety linked to a 2,2-dimethyl-4-phenylbutanamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-aminobenzoic acid with 2,2-dimethyl-4-phenylbutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the intermediate this compound.
Purification: The intermediate product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The benzoic acid moiety can undergo substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzoic acid: This compound has a similar benzoic acid moiety but lacks the 2,2-dimethyl-4-phenylbutanamido group.
4-(2,6-Dimethyl-4-pyridinyl)benzoic acid: Another similar compound with a different substituent on the benzoic acid ring.
Uniqueness
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(2,2-dimethyl-4-phenylbutanoyl)amino]benzoic acid |
InChI |
InChI=1S/C19H21NO3/c1-19(2,13-12-14-6-4-3-5-7-14)18(23)20-16-10-8-15(9-11-16)17(21)22/h3-11H,12-13H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
PLXWPZSSAIGQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13047084.png)

![1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13047101.png)




![6-Benzyl-2-thia-6-azaspiro[3.3]heptane](/img/structure/B13047122.png)
![(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047126.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate](/img/structure/B13047128.png)

